Structural & Mechanistic Analysis: 1-Benzyl-4-(4-ethylcyclohexyl)piperazine (BECP)
Structural & Mechanistic Analysis: 1-Benzyl-4-(4-ethylcyclohexyl)piperazine (BECP)
Topic: Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
[1]
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 1-benzyl-4-(4-ethylcyclohexyl)piperazine (herein referred to as BECP ).[1] As a representative scaffold within the class of N,N'-disubstituted piperazines, BECP integrates a flexible lipophilic benzyl moiety with a rigid, stereochemically complex 4-ethylcyclohexyl group.[1]
While specific pharmacological data for this exact molecule is sparse in public databases, its structural pharmacophore strongly aligns with Sigma-1 (
Chemical Structure & Stereochemical Complexity[1]
Core Architecture
The BECP molecule consists of a central piperazine ring in a chair conformation, serving as a linker between two distinct hydrophobic domains:[1]
-
N1-Substituent: A benzyl group (
), providing aromatic stacking potential ( interactions) and rotational flexibility.[1] -
N4-Substituent: A 4-ethylcyclohexyl group, introducing significant lipophilicity and rigid stereochemical constraints.[1]
Molecular Formula:
Critical Stereochemistry: Cis/Trans Isomerism
The 4-ethylcyclohexyl moiety presents a classic case of 1,4-disubstituted cyclohexane isomerism .[1] The biological activity of BECP is likely dependent on the spatial arrangement of the ethyl group relative to the piperazine attachment.[1]
-
Trans-Isomer (Thermodynamically Favored): Both the ethyl group and the piperazine ring occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This linear conformation is often preferred for binding deep hydrophobic pockets (e.g., in
receptors).[1] -
Cis-Isomer: One substituent is axial while the other is equatorial.[1] This conformation is higher in energy and introduces a "bent" topology that may alter receptor selectivity.[1]
Scientific Directive: In drug development campaigns, it is critical to separate and test these isomers individually. A mixture (diastereomeric mix) can lead to confounding pharmacological data.[1]
Synthetic Strategy: Reductive Amination[1]
Retrosynthetic Analysis
Direct alkylation of 1-benzylpiperazine with 4-ethylcyclohexyl halides is chemically inefficient due to competing elimination reactions (E2) driven by the steric bulk of the cyclohexyl ring.[1]
The Superior Route: Reductive Amination . This method couples 1-benzylpiperazine with 4-ethylcyclohexanone using a borohydride reducing agent.[1] This approach is convergent, high-yielding, and allows for some control over the cis/trans ratio based on the reducing agent used.[1]
Experimental Protocol (Self-Validating)
Reagents:
-
Ketone: 4-Ethylcyclohexanone (1.1 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Catalyst: Acetic Acid (AcOH, 1.0 equiv)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 1-benzylpiperazine (10 mmol) and 4-ethylcyclohexanone (11 mmol) in anhydrous DCE (50 mL).
-
Add acetic acid (10 mmol) to catalyze iminium ion formation.[1]
-
Validation Point: Monitor by TLC or LC-MS.[1] The disappearance of the amine and appearance of the imine/enamine intermediate confirms reaction initiation.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.
-
Mechanism:[1] STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the ketone or benzyl group.[1]
-
-
Workup & Purification:
-
Quench with saturated aqueous
.[1] -
Extract with DCM (
mL).[1] -
Wash organic layers with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, MeOH:DCM gradient).[1]
-
Isomer Separation: If necessary, separate cis and trans isomers using preparative HPLC or careful crystallization of oxalate salts.[1]
-
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway for the synthesis of BECP, highlighting the convergence of amine and ketone precursors.
Predicted Pharmacology & SAR[1]
Based on the structural pharmacophore, BECP is a high-probability ligand for the Sigma-1 (
Pharmacophore Mapping
The
-
Positive Ionizable Center: The N4 nitrogen of the piperazine ring (protonated at physiological pH).[1]
-
Primary Hydrophobic Region: The benzyl group, which occupies the primary hydrophobic pocket.[1]
-
Secondary Hydrophobic Region: The 4-ethylcyclohexyl group.[1] The bulkiness of this group suggests it may probe the secondary hydrophobic pocket or "L-region" of the receptor.[1]
Comparative Analysis Table
| Feature | BECP (Target) | Benzylpiperazine (BZP) | Haloperidol (Sigma Ligand) |
| Core | Piperazine | Piperazine | Piperidine (butyrophenone) |
| N1-Subst. | Benzyl | Benzyl | 4-Fluorophenyl-4-oxobutyl |
| N4-Subst. | 4-Ethylcyclohexyl | Hydrogen | 4-Chlorophenyl-4-hydroxy |
| Lipophilicity | High (LogP ~4.[1]8) | Low (LogP ~1.[1]5) | Moderate |
| Predicted Target | DAT / NET (Stimulant) |
Mechanism of Action Diagram[1]
Figure 2: Predicted binding mode of BECP within the Sigma-1 receptor, illustrating critical electrostatic and hydrophobic interactions.[1]
Analytical Characterization Protocol
To ensure scientific integrity, the identity of synthesized BECP must be validated using the following spectral markers.
Proton NMR ( -NMR, 400 MHz, )
-
Aromatic Region:
7.20–7.40 ppm (Multiplet, 5H, Benzyl protons).[1] -
Benzylic Position:
3.50 ppm (Singlet, 2H, ).[1] -
Piperazine Core:
2.40–2.60 ppm (Broad multiplets, 8H).[1] -
Cyclohexyl Methine:
2.20–2.30 ppm (Multiplet, 1H, , varies by isomer).[1] -
Ethyl Group:
-
Isomer Distinction: The chemical shift of the cyclohexyl methine proton (
) and the coupling constants ( -values) will differ between cis (axial/equatorial mix) and trans (diequatorial) isomers.[1]
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z.[1] -
Fragmentation:
References
-
Abate, C., et al. (2011).[1][3] "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed
and human sterol isomerase ligands."[1][3] ChemMedChem, 6(1), 73-80.[1][3] Link -
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Chu, W., et al. (2015).[1] "Sigma receptors as therapeutic targets." Journal of Medicinal Chemistry, 58(23), 9093-9095.[1] Link
-
Nakamura, H., & Shimizu, M. (1976).[1][4] "Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and other pharmacological activities." Archives Internationales de Pharmacodynamie et de Therapie, 221(1), 105-121.[1][4] Link
Sources
- 1. 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-ethylpiperazine | C13H20N2 | CID 751146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
